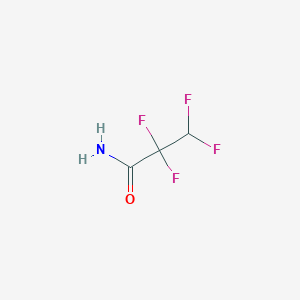

2,2,3,3-Tetrafluoropropanamide

Vue d'ensemble

Description

2,2,3,3-Tetrafluoropropanamide is an organosilicon compound . It is also known as N,N-Diethyl-2,3,3,3-tetrafluoropropanamide . The CAS Number is 392-63-2 . It is used for R&D purposes .

Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the use of N,N-diethyl-2,3,3,3-tetrafluoropropionamide as the starting material, which is subjected to a hydrolysis reaction under acidic conditions using a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C3H3F4NO . It contains a total of 11 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its melting point is between 57 - 59 degrees Celsius .Applications De Recherche Scientifique

1. Organic Synthesis and Reactions

- Aldol Reaction of Boryl Enolates : 2,2,3,3-Tetrafluoropropanamide derivatives are used in organic synthesis, particularly in the generation and selective aldol reaction of boryl enolates. These reactions yield 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides with high selectivity (Kuroboshi & Ishihara, 1990).

2. Material Science and Engineering

- Electrocatalytic Oxidation : In the field of material science, this compound derivatives are involved in electrocatalytic oxidation processes. For instance, an electrocatalytic reactor has been used for the selective production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol, demonstrating its potential in chemical synthesis (Wang et al., 2014).

3. Environmental Applications

- Wastewater Treatment : This compound is also significant in environmental applications, such as in the treatment of wastewater containing 2,2,3,3-tetrafluoro-1-propanol, a solvent used in CD-R and DVD-R fabrication. A novel three-phase fluidized bed reactor has been designed for this purpose, showing efficient mineralization and defluorination of the wastewater (Shih et al., 2013).

Safety and Hazards

2,2,3,3-Tetrafluoropropanamide is classified as Acute toxicity - Category 3, Oral and Eye irritation, Category 2 . It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

This compound is a fluorinated derivative and its targets could be diverse depending on the specific context of its use .

Mode of Action

One study suggests that it undergoes a highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine—a catalytic amount of titanium (iv) isopropoxide at room temperature to give the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Biochemical Pathways

The compound’s interaction with various aldehydes suggests it may influence pathways involving these molecules

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight, density, and boiling point, have been reported . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.

Result of Action

Given the compound’s potential interactions with various aldehydes, it may influence cellular processes involving these molecules

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNHHTXAWAPICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380239 | |

| Record name | 2,2,3,3-Tetrafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2069-86-5 | |

| Record name | 2,2,3,3-Tetrafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAFLUORO-PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

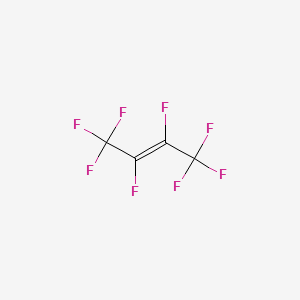

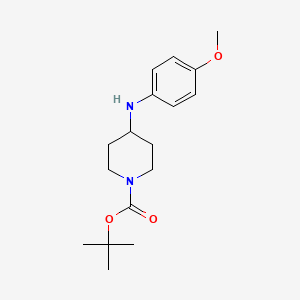

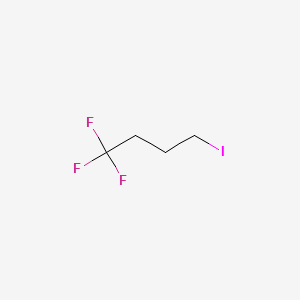

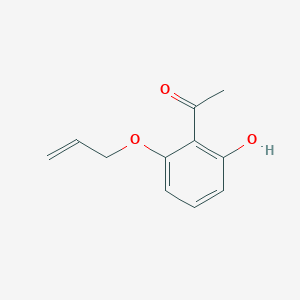

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of nifluridide in aquatic systems?

A1: Research indicates that nifluridide, a 2,2,3,3-Tetrafluoropropanamide derivative, degrades relatively quickly in water. In a study using water from bluegill and rainbow trout toxicity studies, nifluridide exhibited a half-life of 10 hours at 13°C and 2.5 hours at 20°C. [] This degradation primarily resulted in the formation of EL-919 (7-nitro-2-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethyl)benzimidazole), with nearly complete conversion observed within 96 hours. [] This highlights the importance of understanding the degradation products and their potential environmental impact.

Q2: Are there effective methods for extracting and quantifying nifluridide and its degradation product from environmental samples?

A2: Yes, researchers have developed an automated extraction technique using Sep-Pak C18 cartridges to extract both nifluridide and its cyclized product, EL-919, from water samples. [] This method allows for the processing of large volumes of water (up to 500 mL) and demonstrates high recovery rates for both compounds (91.2-97.1% for nifluridide and 82.7-98.0% for EL-919). [] Following extraction, high-pressure liquid chromatography with UV detection at 235 nm enables the separation and quantification of both compounds. [] This method provides a valuable tool for monitoring the presence and fate of these compounds in environmental matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)